molecular formula C22H23F2N3O5 B15192377 O-Ethyl Dolutegravir CAS No. 1802141-49-6

O-Ethyl Dolutegravir

Cat. No.: B15192377
CAS No.: 1802141-49-6
M. Wt: 447.4 g/mol
InChI Key: MQZSNSSKVHOHIA-PXAZEXFGSA-N
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Description

O-Ethyl Dolutegravir: is a derivative of Dolutegravir, an antiretroviral medication used primarily in the treatment of HIV/AIDS. Dolutegravir is known for its role as an integrase strand transfer inhibitor (INSTI), which prevents the integration of viral DNA into the host genome, a critical step in the HIV replication cycle. This compound is a modified form of this compound, designed to potentially enhance its pharmacokinetic properties and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl Dolutegravir typically involves the ethylation of Dolutegravir. The process can be summarized as follows:

    Starting Material: Dolutegravir is used as the starting material.

    Ethylation Reaction: The hydroxyl group of Dolutegravir is ethylated using ethylating agents such as ethyl iodide or diethyl sulfate in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent quality.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl Dolutegravir can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of ethyl aldehyde or ethyl carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted ethyl derivatives.

Scientific Research Applications

O-Ethyl Dolutegravir has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of ethylation on pharmacokinetics and pharmacodynamics.

    Biology: Investigated for its potential to enhance the efficacy of HIV treatment by improving drug absorption and stability.

    Medicine: Explored as a potential alternative to Dolutegravir with improved properties.

    Industry: Used in the development of new antiretroviral formulations and drug delivery systems.

Mechanism of Action

O-Ethyl Dolutegravir exerts its effects by inhibiting the HIV integrase enzyme. This enzyme is responsible for integrating viral DNA into the host genome, a crucial step in the HIV replication cycle. By blocking this enzyme, this compound prevents the replication of the virus, thereby reducing the viral load in the patient.

Molecular Targets and Pathways

    HIV Integrase: The primary target of this compound.

    Pathways: Inhibition of the integrase enzyme disrupts the integration of viral DNA, preventing the formation of new viral particles.

Comparison with Similar Compounds

Similar Compounds

    Dolutegravir: The parent compound, widely used in HIV treatment.

    Raltegravir: Another integrase inhibitor used in HIV therapy.

    Elvitegravir: Similar to Dolutegravir, used in combination therapies for HIV.

Uniqueness of O-Ethyl Dolutegravir

This compound is unique due to its ethyl modification, which may enhance its pharmacokinetic properties, such as increased bioavailability and stability. This modification aims to improve the overall efficacy of the drug compared to its parent compound, Dolutegravir.

Properties

CAS No.

1802141-49-6

Molecular Formula

C22H23F2N3O5

Molecular Weight

447.4 g/mol

IUPAC Name

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-ethoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide

InChI

InChI=1S/C22H23F2N3O5/c1-3-31-20-18-22(30)27-12(2)6-7-32-17(27)11-26(18)10-15(19(20)28)21(29)25-9-13-4-5-14(23)8-16(13)24/h4-5,8,10,12,17H,3,6-7,9,11H2,1-2H3,(H,25,29)/t12-,17+/m1/s1

InChI Key

MQZSNSSKVHOHIA-PXAZEXFGSA-N

Isomeric SMILES

CCOC1=C2C(=O)N3[C@@H](CCO[C@H]3CN2C=C(C1=O)C(=O)NCC4=C(C=C(C=C4)F)F)C

Canonical SMILES

CCOC1=C2C(=O)N3C(CCOC3CN2C=C(C1=O)C(=O)NCC4=C(C=C(C=C4)F)F)C

Origin of Product

United States

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